molecular formula C24H19F3N4O4 B11269796 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11269796
M. Wt: 484.4 g/mol
InChI Key: ZYFDZXXAQBYLOO-UHFFFAOYSA-N
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Description

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound with a unique structure that combines a pyrido[3,2-d]pyrimidine core with methoxybenzyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the pyrido[3,2-d]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors. The methoxybenzyl and trifluoromethylphenyl groups are then introduced through substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H19F3N4O4

Molecular Weight

484.4 g/mol

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H19F3N4O4/c1-35-18-10-4-15(5-11-18)13-31-22(33)21-19(3-2-12-28-21)30(23(31)34)14-20(32)29-17-8-6-16(7-9-17)24(25,26)27/h2-12H,13-14H2,1H3,(H,29,32)

InChI Key

ZYFDZXXAQBYLOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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